{4-[Bis(2-chloroethyl)amino]phenyl}methanol
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Overview
Description
{4-[Bis(2-chloroethyl)amino]phenyl}methanol is an organic compound with the molecular formula C11H15Cl2NO. It is a derivative of phenol and contains a bis(2-chloroethyl)amino group attached to the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Bis(2-chloroethyl)amino]phenyl}methanol typically involves the reaction of 4-aminophenol with 2-chloroethanol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then further reacted with 2-chloroethanol to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing the production cost .
Chemical Reactions Analysis
Types of Reactions
{4-[Bis(2-chloroethyl)amino]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 4-[bis(2-chloroethyl)amino]benzaldehyde or 4-[bis(2-chloroethyl)amino]benzoic acid.
Reduction: Formation of 4-[bis(2-chloroethyl)amino]aniline.
Substitution: Formation of 4-[bis(2-hydroxyethyl)amino]phenol.
Scientific Research Applications
{4-[Bis(2-chloroethyl)amino]phenyl}methanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its potential use in cancer therapy due to its ability to alkylate DNA and inhibit cell division.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of {4-[Bis(2-chloroethyl)amino]phenyl}methanol involves the alkylation of DNA. The bis(2-chloroethyl)amino group forms covalent bonds with the DNA, leading to cross-linking and strand breaks. This inhibits DNA replication and transcription, ultimately causing cell death. The compound targets rapidly dividing cells, making it effective against cancer cells .
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: A nitrogen mustard alkylating agent used in cancer therapy.
Melphalan: Another nitrogen mustard derivative used in the treatment of multiple myeloma.
Cyclophosphamide: A widely used alkylating agent in chemotherapy
Uniqueness
{4-[Bis(2-chloroethyl)amino]phenyl}methanol is unique due to its specific structure, which allows it to form stable intermediates and react selectively with nucleophiles. Its ability to alkylate DNA makes it a valuable compound in cancer research and therapy .
Properties
CAS No. |
6563-15-1 |
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Molecular Formula |
C11H15Cl2NO |
Molecular Weight |
248.15 g/mol |
IUPAC Name |
[4-[bis(2-chloroethyl)amino]phenyl]methanol |
InChI |
InChI=1S/C11H15Cl2NO/c12-5-7-14(8-6-13)11-3-1-10(9-15)2-4-11/h1-4,15H,5-9H2 |
InChI Key |
AVWPNWRLJWMWPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)N(CCCl)CCCl |
Origin of Product |
United States |
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